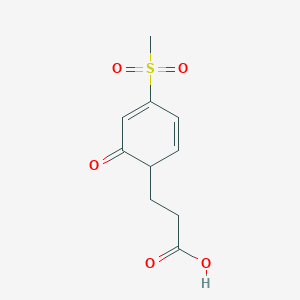![molecular formula C15H19F3N4O2 B13902204 2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B13902204.png)
2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid is a complex organic compound that combines an imidazole ring with an aminomethylphenyl group and a trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine typically involves multiple steps. One common method starts with the preparation of 4-(aminomethyl)phenylacetic acid, which is then subjected to cyclization reactions to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve the use of transition metal catalysts to enhance reaction efficiency and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions can facilitate the formation of the desired product under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The aminomethyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the aminomethylphenyl moiety .
Scientific Research Applications
2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring plays a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)phenylacetic acid hydrochloride: Shares the aminomethylphenyl group but lacks the imidazole ring and trifluoroacetic acid moiety.
Imidazole derivatives: Compounds like 1,3-diazole share the imidazole ring but differ in their substituents and overall structure.
Uniqueness
2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine is unique due to its combination of an imidazole ring with an aminomethylphenyl group and a trifluoroacetic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C15H19F3N4O2 |
|---|---|
Molecular Weight |
344.33 g/mol |
IUPAC Name |
2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H18N4.C2HF3O2/c1-8(2)11-12(15)17-13(16-11)10-5-3-9(7-14)4-6-10;3-2(4,5)1(6)7/h3-6,8H,7,14-15H2,1-2H3,(H,16,17);(H,6,7) |
InChI Key |
LRIZCKSECGMRLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(N1)C2=CC=C(C=C2)CN)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


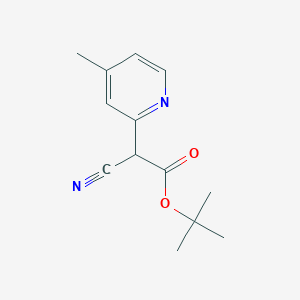
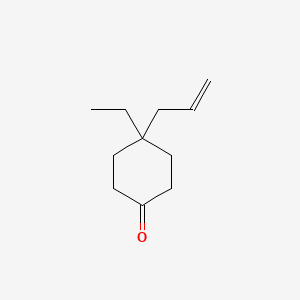
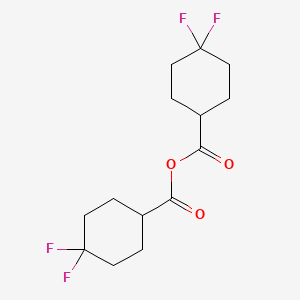
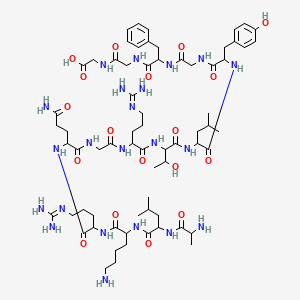
![(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)
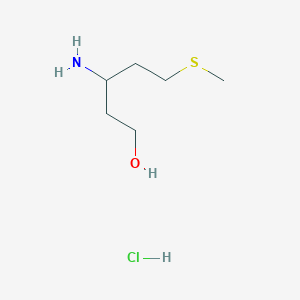
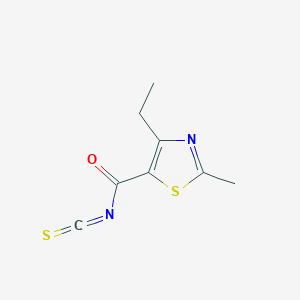
![2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)
![tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B13902180.png)
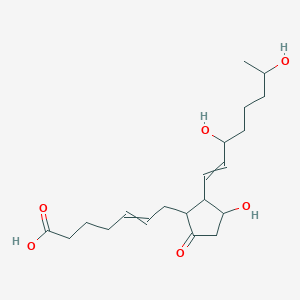
![3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride](/img/structure/B13902193.png)
![(3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13902198.png)
